1H-Pyrazolo[4,3-b]pyridine-3-carbonitrile
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Overview
Description
1H-Pyrazolo[4,3-b]pyridine-3-carbonitrile is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring. The specific structure of this compound includes a cyano group (-CN) attached to the third carbon of the pyrazole ring.
Mechanism of Action
Target of Action
1h-pyrazolo[3,4-b]pyridines have been of interest to medicinal chemists due to their close similarity with the purine bases adenine and guanine . This suggests that they might interact with enzymes or receptors that also interact with these purine bases.
Mode of Action
Compounds in the 1h-pyrazolo[3,4-b]pyridines class can present two isomeric structures , which might influence their interaction with their targets.
Biochemical Analysis
Biochemical Properties
The biochemical properties of 1H-Pyrazolo[4,3-b]pyridine-3-carbonitrile are largely determined by its structure. The compound is aromatic, stable, and polarized, with the pyrazole portion being electron-rich and the pyridine portion being electron-deficient This polarity allows it to interact with various biomolecules
Cellular Effects
This compound has been shown to have cytotoxic effects, with the ability to block cell cycle progression and/or induce apoptosis
Molecular Mechanism
It is known to be a potent, selective inhibitor of CDK1/CDK2 in vitro , suggesting that it may exert its effects through binding interactions with these enzymes
Preparation Methods
The synthesis of 1H-Pyrazolo[4,3-b]pyridine-3-carbonitrile can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 5-amino-1,2,3-triazoles with cyanoacetylation followed by cyclization can yield pyrazolopyridine derivatives . Another approach involves the use of Friedel-Crafts-type alkylation/cyclization of 5-aminopyrazoles with α,β-unsaturated 2-acyl imidazoles, resulting in high yields and enantioselectivity .
Industrial production methods for this compound typically involve optimizing these synthetic routes to achieve higher yields and purity. The choice of solvents, catalysts, and reaction conditions plays a crucial role in the efficiency of the synthesis.
Chemical Reactions Analysis
1H-Pyrazolo[4,3-b]pyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common reagents and conditions used in these reactions include acids, bases, and transition metal catalysts. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
Comparison with Similar Compounds
1H-Pyrazolo[4,3-b]pyridine-3-carbonitrile can be compared with other pyrazolopyridine derivatives, such as:
1H-Pyrazolo[3,4-b]pyridine: This compound has a different ring fusion pattern, leading to distinct chemical properties and biological activities.
1H-Pyrrolo[2,3-b]pyridine: Another similar compound with potent activities against fibroblast growth factor receptors (FGFRs), showing different therapeutic potential.
Pyrazolo[3,4-d]pyrimidine: This compound features a pyrimidine ring fused to the pyrazole ring, offering unique applications in medicinal chemistry.
The uniqueness of this compound lies in its specific structure and the presence of the cyano group, which imparts distinct reactivity and biological activity.
Properties
IUPAC Name |
1H-pyrazolo[4,3-b]pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N4/c8-4-6-7-5(10-11-6)2-1-3-9-7/h1-3H,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSOABZDBECYZLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=NN2)C#N)N=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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